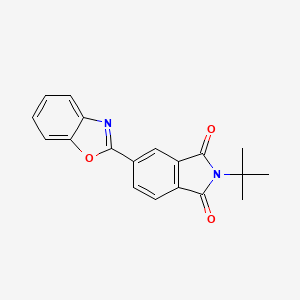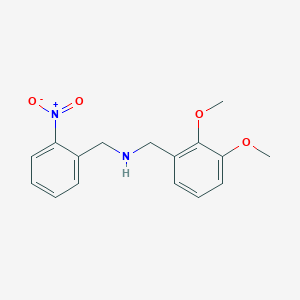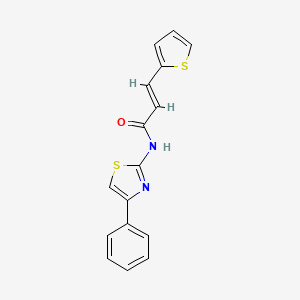
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide, also known as CPBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPBA is a member of the acrylamide family of compounds, which are known for their ability to modify proteins and other biomolecules.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been used in a variety of scientific research applications, including the modification of proteins and other biomolecules, the study of protein-protein interactions, and the development of new drugs. 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is particularly useful in the study of enzymes, as it can irreversibly modify the active site of enzymes, allowing researchers to study their function.
Wirkmechanismus
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide modifies proteins and other biomolecules by reacting with nucleophilic amino acid residues such as cysteine, lysine, and histidine. The acrylamide group of 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide reacts with the thiol group of cysteine residues, forming a covalent bond. This modification can lead to changes in the structure and function of the protein, which can be studied to gain insight into its biological activity.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the modification of protein structure, and the induction of apoptosis in cancer cells. 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been studied in a variety of cell types and organisms, including bacteria, yeast, and mammalian cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide in lab experiments is its ability to irreversibly modify proteins, allowing researchers to study their function. However, 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide can also be toxic to cells at high concentrations, limiting its use in certain experiments. Additionally, the irreversible nature of 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide modification can make it difficult to study the effects of reversible modifications such as phosphorylation.
Zukünftige Richtungen
There are many potential future directions for research on 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide. One area of interest is the development of new drugs that target specific proteins modified by 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide. 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide could also be used to study the function of specific enzymes in disease states, such as cancer. Additionally, 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide could be used in the development of new diagnostic tools for detecting protein modifications in disease states.
Synthesemethoden
3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide can be synthesized using a variety of methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2-chloroaniline, followed by the reaction of the resulting intermediate with acryloyl chloride. The purity of 3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide can be improved using column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-14-4-2-1-3-12(14)5-8-17(20)19-13-6-7-15-16(11-13)22-10-9-21-15/h1-8,11H,9-10H2,(H,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGAQOPMMVZPQJ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5795494.png)

![2,4-dibromo-6-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5795505.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5795518.png)


![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5795573.png)
![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde thiosemicarbazone](/img/structure/B5795586.png)
![N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5795594.png)